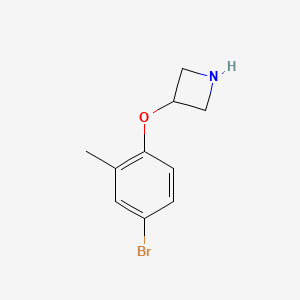

3-(4-Bromo-2-methylphenoxy)azetidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Bromo-2-methylphenoxy)azetidine: is a chemical compound with the molecular formula C10H12BrNO . It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenoxy ring, which is further connected to an azetidine ring. The unique structure of this compound makes it an interesting subject for research in various fields, including organic synthesis and medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-methylphenoxy)azetidine typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromo-2-methylphenol and azetidine.

Formation of Phenoxy Intermediate: 4-bromo-2-methylphenol is reacted with a suitable base (e.g., sodium hydride) to form the phenoxide ion.

Nucleophilic Substitution: The phenoxide ion is then reacted with azetidine under nucleophilic substitution conditions to form this compound. This reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Handling of Reactants: Large quantities of 4-bromo-2-methylphenol and azetidine are handled in industrial reactors.

Optimized Reaction Conditions: The reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors and automated control systems.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Bromo-2-methylphenoxy)azetidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The azetidine ring can undergo reduction to form open-chain amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and amines. These reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile, products such as 3-(4-aminophenoxy)azetidine or 3-(4-thiolphenoxy)azetidine can be formed.

Oxidation Products: Products such as 3-(4-bromo-2-formylphenoxy)azetidine or 3-(4-bromo-2-carboxyphenoxy)azetidine can be formed.

Reduction Products: Products such as 3-(4-bromo-2-methylphenoxy)butylamine can be formed.

Aplicaciones Científicas De Investigación

3-(4-Bromo-2-methylphenoxy)azetidine has several scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Medicinal Chemistry: It serves as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structure.

Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3-(4-Bromo-2-methylphenoxy)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the azetidine ring play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with the active site or by blocking the substrate binding site. Additionally, it can modulate receptor activity by binding to the receptor and altering its conformation.

Comparación Con Compuestos Similares

Similar Compounds

3-(4-Chloro-2-methylphenoxy)azetidine: Similar structure but with a chlorine atom instead of bromine.

3-(4-Fluoro-2-methylphenoxy)azetidine: Similar structure but with a fluorine atom instead of bromine.

3-(4-Iodo-2-methylphenoxy)azetidine: Similar structure but with an iodine atom instead of bromine.

Uniqueness

3-(4-Bromo-2-methylphenoxy)azetidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.

Actividad Biológica

3-(4-Bromo-2-methylphenoxy)azetidine is a synthetic compound belonging to the azetidine class, characterized by its four-membered nitrogen-containing heterocycle. This compound features a bromine atom and a methyl group attached to a phenoxy ring, which is further linked to the azetidine ring. Its unique chemical structure suggests potential biological activities, although specific research on its biological effects remains limited.

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C11H12BrN1O

- Molecular Weight : 256.12 g/mol

Structural Features

| Feature | Description |

|---|---|

| Azetidine Ring | Four-membered nitrogen-containing ring |

| Phenoxy Group | A phenyl ether substituent |

| Bromine Atom | Substituent that may influence reactivity |

| Methyl Group | Enhances lipophilicity and steric properties |

Potential Biological Activities

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Properties : Similar compounds have shown efficacy against various bacteria and fungi. The potential for this compound to act against microbial strains is under investigation, drawing parallels with related compounds that demonstrate good inhibition against tested strains.

- Medicinal Chemistry Applications : Its ability to act as both a nucleophile and electrophile allows it to form covalent bonds with target biomolecules, potentially influencing various biological pathways. This property suggests applications in drug development and medicinal chemistry.

Currently, there is no detailed scientific literature available that elucidates the specific mechanism of action for this compound. The compound's interactions with biological molecules are still under exploration, with ongoing research aimed at understanding these mechanisms more thoroughly.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research on structurally similar azetidines provides insight into their biological activities:

- Antibacterial Efficacy : A study on azetidinylquinolones demonstrated that modifications in the azetidine moiety could significantly affect antibacterial potency. Compounds with similar structures were tested against Gram-positive and Gram-negative bacteria, yielding promising results in both in vitro and in vivo settings .

- Structure-Activity Relationship (SAR) : Research on quinolones containing azetidine rings highlighted how different substituents impact the pharmacokinetic properties and overall efficacy of the compounds. This relationship emphasizes the importance of structural modifications in enhancing biological activity .

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds can provide further insights into the potential biological activity of this compound.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(2-Bromo-5-methylphenoxy)azetidine | Contains a bromine atom and methyl group | Potentially different biological activity profile |

| 3-(4-Chloro-2-methylphenoxy)azetidine | Chlorine instead of bromine | May exhibit different reactivity patterns |

| 3-(4-Iodo-2-methylphenoxy)azetidine | Iodine substituent | Increased lipophilicity compared to bromine |

Propiedades

IUPAC Name |

3-(4-bromo-2-methylphenoxy)azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-7-4-8(11)2-3-10(7)13-9-5-12-6-9/h2-4,9,12H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPPQIYXDCOJRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OC2CNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.